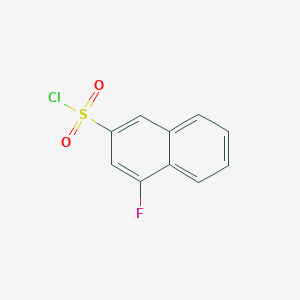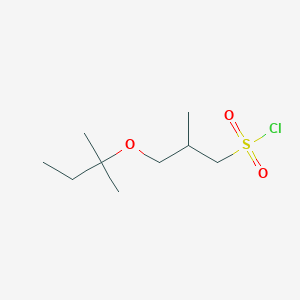
2-Methyl-3-(tert-pentyloxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a sulfonyl chloride group, which is known for its reactivity. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride typically involves the reaction of 2-methyl-3-hydroxypropane-1-sulfonyl chloride with 2-methylbutan-2-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to prevent hydrolysis.
Catalysts: Lewis acids or bases may be used to catalyze certain reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis Product: The major product of hydrolysis is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins, to study their function and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl Chloride: Another sulfonyl chloride compound with an aromatic ring, used in similar applications.
Tosyl Chloride: A sulfonyl chloride compound with a toluene group, commonly used in organic synthesis.
Uniqueness
2-methyl-3-[(2-methylbutan-2-yl)oxy]propane-1-sulfonyl chloride is unique due to its branched structure and the presence of both a sulfonyl chloride group and an ether linkage. This combination of functional groups provides distinct reactivity and makes it suitable for specific synthetic applications that other sulfonyl chlorides may not be able to achieve.
Propiedades
Fórmula molecular |
C9H19ClO3S |
|---|---|
Peso molecular |
242.76 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylbutan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-5-9(3,4)13-6-8(2)7-14(10,11)12/h8H,5-7H2,1-4H3 |
Clave InChI |
QQFIFNHGJFSPDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OCC(C)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


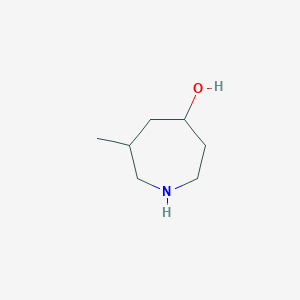
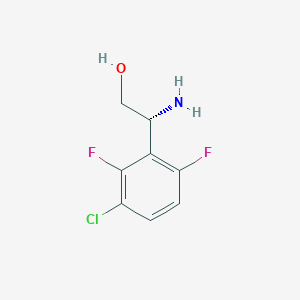
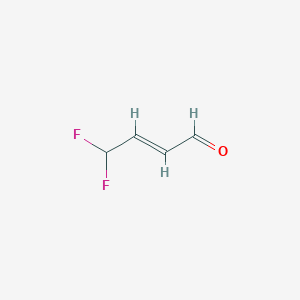
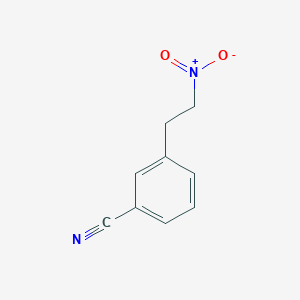

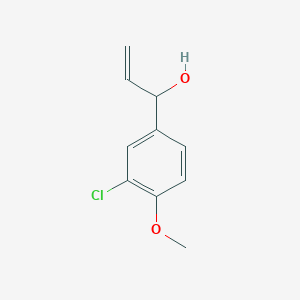

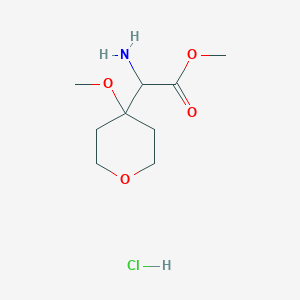
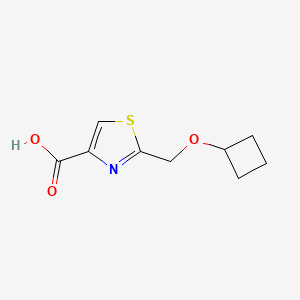
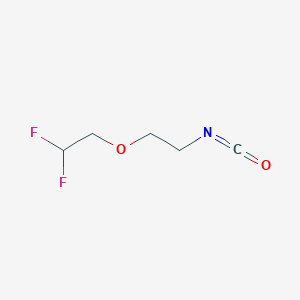
![Tert-butyl1-thia-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13559935.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13559940.png)
![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
